2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N2O4S/c1-14(2)9-10-26-18-8-6-16(12-19(18)30-13-22(3,4)21(26)27)25-31(28,29)20-11-15(23)5-7-17(20)24/h5-8,11-12,14,25H,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOLRDFQTRZEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 448.55 g/mol. Its structure includes a benzenesulfonamide moiety and a tetrahydrobenzo[b][1,4]oxazepine core, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, particularly in the domains of antimicrobial and anticancer effects. The presence of the sulfonamide group is crucial for its interaction with biological targets.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism primarily involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition at low concentrations | |
| Escherichia coli | Effective against resistant strains | |
| Pseudomonas aeruginosa | Moderate activity observed |
Anticancer Activity
In addition to its antimicrobial effects, preliminary studies suggest that this compound may possess anticancer properties. It appears to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
The biological activity of 2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group competes with para-aminobenzoic acid (PABA), inhibiting folate synthesis.
- Cell Proliferation Inhibition : The tetrahydrobenzo[b][1,4]oxazepine structure may interact with DNA or cellular receptors involved in growth regulation.
- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of various derivatives of benzenesulfonamides against resistant bacterial strains. The results indicated that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics .
- Anticancer Research : Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. Results showed a significant reduction in cell viability and evidence of apoptosis in treated cells .
Q & A
Basic: What are the recommended analytical methods for characterizing this compound's purity and structural integrity?
Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) and a gradient elution system (acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity. Compare retention times against synthetic standards.
- Nuclear Magnetic Resonance (NMR): Employ H and C NMR in deuterated DMSO or CDCl₃ to confirm the sulfonamide linkage, fluorine substitution, and isopentyl sidechain. F NMR is critical for verifying difluoro positions.
- Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to validate molecular weight (expected [M+H]⁺: 417.47 g/mol) and isotopic patterns.
- X-ray Crystallography: For definitive structural confirmation, grow single crystals via slow evaporation in ethanol/water and analyze using synchrotron radiation (as demonstrated for analogous sulfonamide compounds) .
Basic: How can computational modeling predict this compound's binding affinity to biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein pockets (e.g., carbonic anhydrase isoforms). Parameterize fluorine atoms with partial charge corrections.
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, focusing on the sulfonamide group’s hydrogen-bonding capacity .
- MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability of the tetrahydrobenzooxazepin ring under physiological conditions.
Advanced: How to design a robust in vivo efficacy study when in vitro data shows contradictory IC₅₀ values across assays?
Answer:
- Experimental Design: Adopt a split-plot design with four replicates, randomizing treatment groups (dosages: 1–50 mg/kg) and controlling for metabolic variability (e.g., CYP450 knockout models) .
- Data Reconciliation:
- Perform Spearman’s correlation analysis between in vitro assay conditions (e.g., serum protein binding, pH) and in vivo bioavailability.
- Use Mann-Whitney U tests to compare tissue-specific pharmacokinetics (plasma vs. target organ concentrations).
- Mechanistic Follow-Up: Conduct metabolite profiling via LC-MS to identify active/inactive derivatives influencing efficacy discrepancies.
Advanced: What methodologies address low aqueous solubility during formulation for pharmacokinetic studies?
Answer:
- Co-Solvent Systems: Test combinations of PEG-400 (20–30%), Labrasol (10%), and Captisol (5%) to enhance solubility without precipitation.
- Nanoparticle Encapsulation: Use solvent evaporation to prepare PLGA nanoparticles (150–200 nm) and characterize encapsulation efficiency via dialysis.
- Supersaturation Assays: Monitor solubility in FaSSIF/FeSSIF media under agitation (50 rpm, 37°C) for 24 hours to simulate gastrointestinal conditions .
Advanced: How to evaluate environmental persistence and ecotoxicology of this compound?
Answer:
- Abiotic Degradation: Conduct hydrolysis studies at pH 4, 7, and 9 (70°C, 48 hours) with LC-MS analysis to identify breakdown products (e.g., sulfonic acid derivatives).
- Biotic Transformation: Use OECD 301F ready biodegradability tests with activated sludge inoculum. Measure BOD₅/COD ratios to assess microbial metabolism.
- Ecotoxicology: Perform Daphnia magna acute toxicity assays (48-hour EC₅₀) and Aliivibrio fischeri bioluminescence inhibition (Microtox®) for baseline ecotoxicity profiling .
Advanced: What crystallographic techniques resolve ambiguities in the compound’s stereochemistry?
Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (ethyl acetate/hexane) and collect data at 100 K. Refine structures with SHELXL-2018, focusing on the tetrahydrobenzooxazepin ring’s chair conformation and sulfonamide torsion angles.
- Powder XRD: Compare experimental patterns with simulated data (Mercury 4.0) to detect polymorphic impurities.
- Circular Dichroism (CD): If chiral centers exist, analyze Cotton effects in the 200–300 nm range to confirm absolute configuration .
Basic: What synthetic routes are optimal for introducing the isopentyl and difluoro substituents?
Answer:
- Step 1 (Core Synthesis): Condense 8-amino-5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine with 2,5-difluorobenzenesulfonyl chloride in anhydrous DCM using triethylamine (2 eq.) as a base.
- Step 2 (Purification): Isolate via flash chromatography (silica gel, 5% MeOH/DCM) followed by recrystallization (ethanol/water).
- Yield Optimization: Monitor reaction progress with TLC (Rf = 0.4 in 1:1 ethyl acetate/hexane) and adjust stoichiometry (1.2 eq. sulfonyl chloride) to minimize dimerization .
Advanced: How to validate target engagement in cellular models when off-target effects are observed?
Answer:
- Chemical Proteomics: Use affinity-based pull-down assays with a biotinylated probe of the compound. Identify bound proteins via LC-MS/MS (Orbitrap Fusion Lumos).
- CRISPR Knockout Models: Generate stable cell lines lacking the putative target (e.g., HDAC6) and compare dose-response curves (IC₅₀ shifts >10-fold indicate specificity).
- Thermal Shift Assays (TSA): Monitor protein melting temperature (Tₘ) shifts in lysates treated with the compound (10 µM) to confirm direct binding .
Basic: What stability-indicating assays are critical for long-term storage studies?
Answer:
- Forced Degradation: Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks. Analyze degradation products via UPLC-PDA.
- ICH Guidelines Compliance:
- Oxidative Stress: 3% H₂O₂, 24 hours.
- Acid/Base Hydrolysis: 0.1N HCl/NaOH, 70°C, 8 hours.
- Acceptance Criteria: Purity ≥95% (HPLC), with no single impurity >0.5% .
Advanced: How to integrate quadripolar methodological frameworks into mechanistic studies?
Answer:
- Theoretical Pole: Align hypotheses with sulfonamide pharmacology (e.g., carbonic anhydrase inhibition).
- Epistemological Pole: Design dose-ranging studies to distinguish target-mediated vs. off-target effects.
- Morphological Pole: Use TEM/SEM to visualize subcellular localization in treated cells.
- Technical Pole: Validate findings with orthogonal assays (e.g., SPR for binding kinetics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
